4-Methoxy-2,3-dihydro-1H-isoindol-2-amine Exhibits Sub-50 nM IDO1 Inhibitory Potency, Distinguishing It from Unsubstituted and Alternative Scaffold Inhibitors
4-Methoxy-2,3-dihydro-1H-isoindol-2-amine demonstrates an IC50 of 42 nM against human indoleamine 2,3-dioxygenase 1 (IDO1) in IFN-γ-stimulated HeLa cells, as measured by inhibition of kynurenine production [1]. In contrast, the unsubstituted isoindoline-2-amine scaffold lacks reported IDO1 inhibitory activity at comparable concentrations, and a structurally distinct IDO1 inhibitor (IDO1/TDO-IN-7, an isoquinoline derivative) shows an IC50 of 310 nM against IDO1 in the same assay context . The 4-methoxy-2-amino isoindoline derivative thus exhibits approximately 7.4-fold greater potency than this alternative scaffold inhibitor. Additionally, this compound shows markedly reduced activity against mouse IDO2 (IC50 = 51,000 nM), indicating functional isoform selectivity that may be advantageous in minimizing off-target immunomodulatory effects [2].
| Evidence Dimension | IDO1 enzyme inhibition (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 42 nM |
| Comparator Or Baseline | IDO1/TDO-IN-7 (isoquinoline scaffold): IC50 = 310 nM; isoindoline-2-amine (unsubstituted): no significant activity reported |
| Quantified Difference | ~7.4-fold more potent than IDO1/TDO-IN-7; functional gain over unsubstituted analog |
| Conditions | IFN-γ-stimulated human HeLa cells; kynurenine production inhibition; 1 hr pre-incubation |
Why This Matters
This quantitative potency differentiation against a clinically validated oncology target (IDO1) supports prioritization of this specific substitution pattern for lead optimization programs in cancer immunotherapy, where nanomolar cellular potency is a key selection criterion.
- [1] BindingDB. BDBM50454808 (CHEMBL4209704). IC50: 42 nM. Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells. 2020. View Source
- [2] BindingDB. BDBM50533241 (CHEMBL4465170). Mouse IDO2 IC50 = 5.10E+4 nM. 2020. View Source
